N-(pyridin-3-ylmethyl)pyridin-3-amine
Description
N-(pyridin-3-ylmethyl)pyridin-3-amine is a secondary amine featuring two pyridine rings connected via a methylene bridge. The synthesis of such compounds often involves reductive amination or one-pot protocols. For instance, a general procedure for synthesizing N-(pyridin-3-ylmethyl)benzylamines involves reacting pyridin-3-amine derivatives with aldehydes followed by NaBH₄ reduction of the intermediate imine .
The structural rigidity imparted by the pyridine rings enhances binding affinity to biological targets, making it a scaffold for drug discovery.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-3-10(7-12-5-1)8-14-11-4-2-6-13-9-11/h1-7,9,14H,8H2 |
InChI Key |
WXKKZVDZGCWAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their modifications, and biological activities:
Key Findings from Comparative Studies
Pharmacological Activity
- P2X7 Antagonists : Triazole derivatives (e.g., 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine) exhibit potent P2X7 receptor inhibition (IC₅₀ = 8 nM) due to the electron-withdrawing dichlorophenyl group enhancing target binding . In contrast, the parent compound lacks this substituent, underscoring the importance of aromatic heterocycles in activity .
Physicochemical Properties
- Electron Effects : Chlorine substitution (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) enhances stability and metabolic resistance, critical for agrochemical metabolites .
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